molecular formula C19H19BrN4O4S B3937833 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B3937833
M. Wt: 479.3 g/mol
InChI Key: RCFYYPXINVEIFJ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been extensively researched for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers in the field of drug discovery.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide have been studied extensively. This compound has been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, research is needed to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

The scientific research application of 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is mainly focused on its potential as a drug candidate. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.

properties

IUPAC Name

3-bromo-4-methoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O4S/c1-28-17-7-2-13(12-16(17)20)18(25)21-19(29)23-10-8-22(9-11-23)14-3-5-15(6-4-14)24(26)27/h2-7,12H,8-11H2,1H3,(H,21,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFYYPXINVEIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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